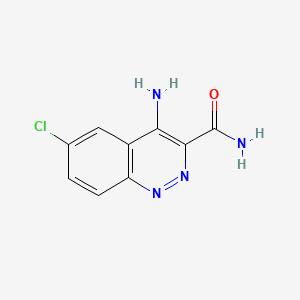

![molecular formula C20H18N2O5S2 B2492182 (E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895444-86-7](/img/structure/B2492182.png)

(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamide derivatives and related compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential in treating various diseases, including cancer, due to their ability to modulate biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the reaction of isonicotinic acids with diamines in the presence of reagents like polyphosphoric acid under specific conditions. These methods provide a pathway to a wide range of benzamide compounds with potential biological activities (Foroumadi et al., 2005).

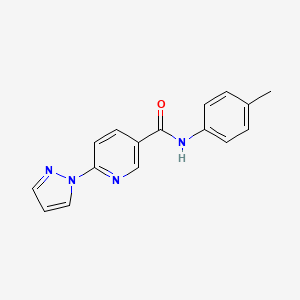

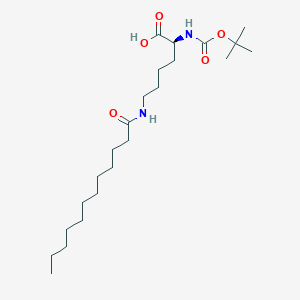

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, through techniques such as X-ray crystallography, reveals the conformational features of these compounds. Understanding the molecular structure is crucial for assessing the compound's potential interactions with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives engage in a variety of chemical reactions, including cyclocondensation with thioglycolic acid to form thiazolidinyl benzamides, demonstrating their versatility in chemical synthesis and potential for generating diverse biological activities (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for further development into pharmacological agents.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are critical for the development of benzamide derivatives with desired biological activities. For example, the introduction of sulfonamide or thiadiazole groups can significantly impact the compound's biological activity and pharmacokinetic profile (Emami et al., 2005).

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity : A study reported the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potential as selective class III agents. These compounds showed potency in in vitro assays, indicating their relevance in cardiac electrophysiology research (Morgan et al., 1990).

Synthesis of Benzamide Derivatives : Another research focused on the synthesis of novel N-substituted benzamides, which might have implications in various biochemical and pharmaceutical applications (Saeed & Rafique, 2013).

Antimalarial and COVID-19 Drug Research : A theoretical investigation explored the reactivity of N-substituted acetamide derivatives, including their antimalarial activity and potential application in COVID-19 drug development (Fahim & Ismael, 2021).

Anticancer Agent Synthesis : Research on the synthesis of indapamide derivatives highlighted their potential as anticancer agents, specifically demonstrating proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).

Antipsychotic Agent Development : A study synthesized and evaluated benzamides for their antidopaminergic properties, aiming to develop potent antipsychotic agents (Högberg et al., 1990).

Microwave-Mediated Synthesis of Heterocycles : Research demonstrated the efficiency of microwave-mediated synthesis techniques for benzothiazole- and benzimidazole-based heterocycles, which are crucial in various chemical processes (Darweesh et al., 2016).

Antimicrobial Evaluation of Benzamide Derivatives : A study synthesized and evaluated the antimicrobial activity of specific benzamide derivatives, contributing to the field of antimicrobial drug discovery (Chawla, 2016).

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-5-11-22-15-10-9-13(29(4,24)25)12-17(15)28-20(22)21-19(23)14-7-6-8-16(26-2)18(14)27-3/h1,6-10,12H,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUSQBZIVPGZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)